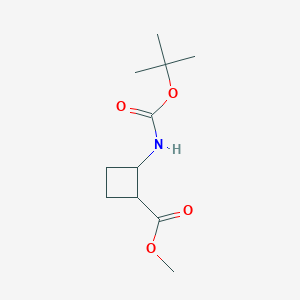

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MFCD31705066, also known as Methyl (1r,2s)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31705066 typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of MFCD31705066 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the cyclopropanation process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD31705066 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the cyclopropane ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

Substitution: Sodium hydride in tetrahydrofuran at low temperatures.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

MFCD31705066 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a bioactive compound, with investigations into its effects on cellular processes and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD31705066 involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. These interactions can disrupt normal cellular functions and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (1r,2s)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate: A closely related compound with similar structural features.

Cyclopropane derivatives: Compounds containing the cyclopropane ring, such as cyclopropanecarboxylic acid and cyclopropylamine.

Uniqueness

MFCD31705066 is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and biological activity. Its tert-butoxycarbonylamino group provides steric hindrance and influences the compound’s interaction with biological targets, making it a valuable tool in research and development.

Biological Activity

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a Boc (tert-butoxycarbonyl) protected amino group and a carboxylate ester. Its molecular formula is C11H19NO2, and it possesses unique stereochemical properties that may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the Boc group enhances the stability and solubility of the compound, allowing for better interaction with biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Biological Activity Summary

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 and MCF-7. The mechanism involved the inhibition of the STAT3 signaling pathway, leading to increased apoptosis markers such as Bax and decreased Bcl-2 levels .

- Inflammation Models : In animal models of inflammation, compounds related to this compound showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

- Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit certain enzymes involved in metabolic processes, which could be leveraged for drug development targeting metabolic disorders .

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCOLFTZORXKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.